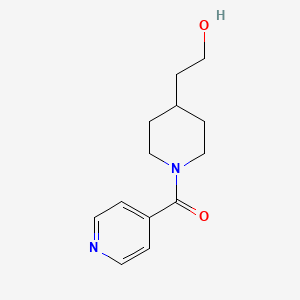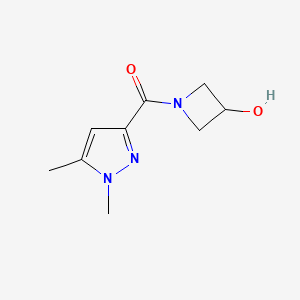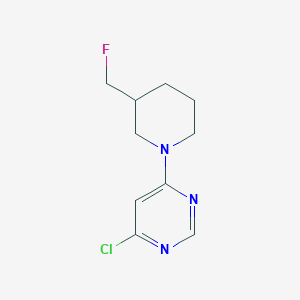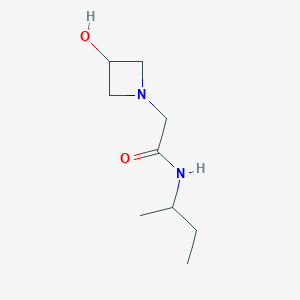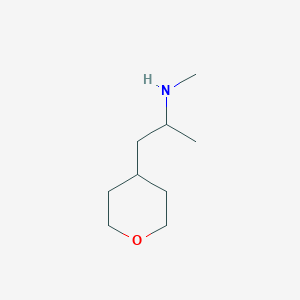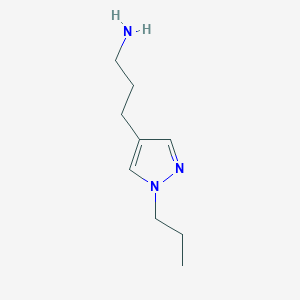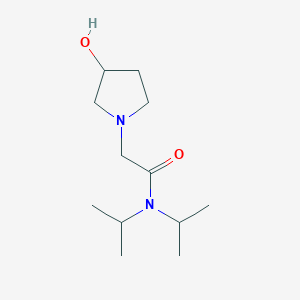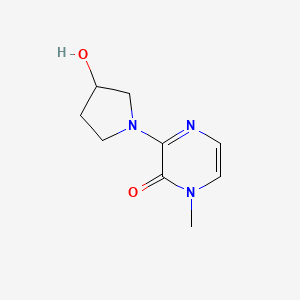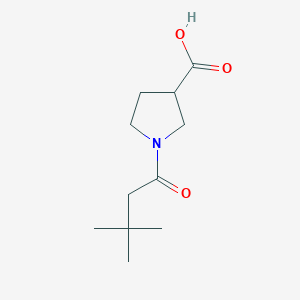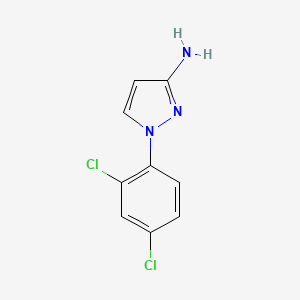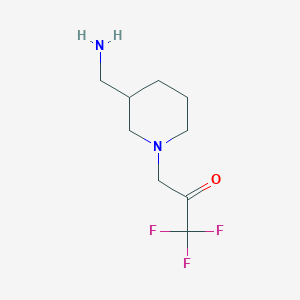
3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one
Descripción general
Descripción
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH . It consists of 6 membered rings that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Spiropiperidines, including compounds structurally related to the query compound, have seen increased interest in drug discovery. The methodologies for synthesizing spiropiperidines, which are crucial for drug discovery projects, cover strategies for forming spiro-ring on a preformed piperidine ring, highlighting the significance of piperidine derivatives in exploring new areas of chemical space (Griggs, Tape, & Clarke, 2018).
Pharmacological Interest
Piperidine derivatives, due to their arylalkyl substituents, have shown potential in improving potency and selectivity for binding at D2-like receptors, indicating their importance in the development of antipsychotic agents (Sikazwe et al., 2009). This showcases the utility of such compounds in enhancing the understanding of receptor-ligand interactions and pharmacophore optimization for therapeutic development.
Drug Metabolism and Interaction Studies
Compounds structurally akin to the inquiry have been utilized in studying cytochrome P450 isoforms' selectivity and inhibition, crucial for understanding drug-drug interactions and metabolism. For instance, specific inhibitors such as 2-phenyl-2-(1-piperidinyl)propane (PPP) have been identified for CYP2B6, aiding in the assessment of various CYP isoforms' contribution to drug metabolism (Khojasteh et al., 2011).
Chemical and Biological Synthesis
The development of novel cyclic compounds containing aminobenzenesulfonamide through the use of tert-butanesulfinamide for asymmetric synthesis of N-heterocycles, including piperidines, highlights the compound's role in synthesizing bioactive molecules with potential pharmaceutical applications (Philip et al., 2020).
Safety And Hazards
Direcciones Futuras
Piperidine derivatives have been the subject of extensive research in recent years, with more than 7000 piperidine-related papers published during the last five years according to Sci-Finder . This research is likely to continue, with a focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .
Propiedades
IUPAC Name |
3-[3-(aminomethyl)piperidin-1-yl]-1,1,1-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O/c10-9(11,12)8(15)6-14-3-1-2-7(4-13)5-14/h7H,1-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIXMQBXRLYMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





